9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-(4-chlorobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-(4-chlorobenzoyl)-: is a complex organic compound with a unique structure that combines elements of pyrazine, pyrrole, and benzodiazepine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-(4-chlorobenzoyl)- involves multiple steps, typically starting with the formation of the pyrazino and pyrrolo rings. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often requires advanced equipment and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-(4-chlorobenzoyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the successful transformation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-(4-chlorobenzoyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-(4-chlorobenzoyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one: Lacks the chlorobenzoyl group, leading to different chemical and biological properties.
Pyrrolo(1,2-a)(1,4)benzodiazepin-11-one: A simpler structure with fewer fused rings, resulting in different reactivity and applications.
Uniqueness
The presence of the chlorobenzoyl group in 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-(4-chlorobenzoyl)- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
144109-20-6 |
---|---|
Molecular Formula |
C22H18ClN3O2 |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
9-(4-chlorobenzoyl)-2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaen-11-one |
InChI |
InChI=1S/C22H18ClN3O2/c23-17-9-7-15(8-10-17)22(28)24-13-20-19-6-3-11-25(19)18-5-2-1-4-16(18)12-26(20)21(27)14-24/h1-11,20H,12-14H2 |
InChI Key |
WKLKDDWSQOPLOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CN3C4=CC=CC=C4CN2C(=O)CN1C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.